molecular formula C18H18F3N3O2 B15120009 N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide

N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide

Cat. No.: B15120009
M. Wt: 365.3 g/mol
InChI Key: KDDIPTDJXWMREB-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound features a unique structure, combining a quinoline moiety with a morpholine ring, and is further distinguished by the presence of a trifluoromethyl group and a cyclopropyl group

Properties

Molecular Formula

C18H18F3N3O2

Molecular Weight

365.3 g/mol

IUPAC Name

N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide

InChI

InChI=1S/C18H18F3N3O2/c19-18(20,21)11-1-4-13-14(9-11)22-6-5-15(13)24-7-8-26-16(10-24)17(25)23-12-2-3-12/h1,4-6,9,12,16H,2-3,7-8,10H2,(H,23,25)

InChI Key

KDDIPTDJXWMREB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=C4C=CC(=CC4=NC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, and the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the quinoline and morpholine rings contribute to its overall stability and bioavailability. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-quinolin-4-ylmorpholine-2-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    N-cyclopropyl-4-[7-methylquinolin-4-yl]morpholine-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity.

Uniqueness

N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.

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